1-[4-(Aminomethyl)phenyl]piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C12H19N3/c13-9-10-1-3-12(4-2-10)15-7-5-11(14)6-8-15/h1-4,11H,5-9,13-14H2 |
InChI Key |
YGKQBZOWQVKIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 4 Aminomethyl Phenyl Piperidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of organic molecules like 1-[4-(Aminomethyl)phenyl]piperidin-4-amine. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be established.
For a molecule with the complexity of this compound, which contains a substituted phenyl ring and a piperidine (B6355638) moiety, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
As a reference, the ¹H NMR spectral data for the related compound 4-(Aminomethyl)piperidine in CDCl₃ is presented below. chemicalbook.com
| Assignment | Chemical Shift (ppm) |
| A | 3.079 |
| B | 2.585 |
| C | 2.556 |
| D | 1.707 |
| E | 1.41 |
| F | 1.36 |
| G | 1.088 |
This is an interactive data table. You can sort and filter the data.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful methods for elucidating the complex structure of molecules by spreading the NMR information across two frequency axes.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For this compound, COSY would be instrumental in:
Tracing the connectivity of the protons within the piperidine ring, distinguishing between the axial and equatorial protons at each position.
Identifying the protons of the aminomethyl group and their coupling to the phenyl ring.
Establishing the coupling relationships between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu Its application to the target molecule would allow for the direct assignment of the carbon signals based on the already assigned proton resonances. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, it could show correlations between the benzylic protons of the aminomethyl group and the quaternary carbon of the phenyl ring, as well as with other aromatic carbons. It would also be key in confirming the attachment of the phenyl group to the nitrogen of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For the piperidine ring, which can exist in different chair or boat conformations, NOESY can help determine the relative orientation of substituents as either axial or equatorial.
Solid-State NMR for Conformational Studies
While solution-state NMR provides information about the average conformation of a molecule in a specific solvent, solid-state NMR (ssNMR) can provide detailed insights into the molecular conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed for obtaining high-resolution spectra of solids. nih.gov For piperidinium (B107235) salts, ssNMR has been used to study the conformational properties of the piperidine ring in the solid state. researchgate.net This could be particularly useful for this compound, as it can form salts and its solid-state conformation might differ from its solution conformation.
Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For the related compound N-Phenyl-4-piperidinamine , HRMS would confirm its molecular formula of C₁₁H₁₆N₂ by providing a highly accurate mass measurement of its molecular ion.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides detailed structural information. The fragmentation of N-phenyl-4-piperidinamine, a core structure within many fentanyl analogs, has been studied. wvu.edu Common fragmentation pathways for such compounds involve cleavages within the piperidine ring and at the bonds connecting the substituents. wvu.edunih.gov The analysis of these fragmentation patterns can help in the structural confirmation of this compound.
The electron ionization (EI) mass spectrum of the related compound N-Phenyl-4-piperidinamine is available and shows characteristic fragmentation. nist.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
A study on the related compound 4-(Aminomethyl)piperidine has reported the recording of its FT-IR and FT-Raman spectra. nih.gov The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of vibrational modes. nih.gov
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching vibrations of the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic and aliphatic C-H bonds, usually between 2800 and 3100 cm⁻¹.
C=C stretching vibrations of the aromatic ring, typically around 1450-1600 cm⁻¹.
C-N stretching vibrations for the amine groups.
Piperidine ring vibrations , which give rise to a complex pattern of bands in the fingerprint region.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound Derivatives
While specific crystallographic data for this compound is not publicly available, analysis of closely related N-benzylpiperidine derivatives offers significant insights into the likely structural features. For instance, studies on thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine have revealed detailed information about their crystal structures. These investigations have shown that such molecules often crystallize in the monoclinic system.
In a study of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea, both compounds were found to adopt a trans-cis configuration with respect to the positions of the phenyl and N-benzylpiperidine groups relative to the thione sulfur atom. The crystal structures are stabilized by intramolecular hydrogen bonds, which lead to the formation of pseudo-six-membered rings. Furthermore, the molecular packing is influenced by intermolecular hydrogen bonds, such as C-H···S and C-H···O interactions, which create extended chain and polymeric networks within the crystal lattice. These findings highlight the importance of both intramolecular and intermolecular forces in dictating the solid-state conformation of N-benzylpiperidine derivatives.
The crystallographic data for such derivatives provide a framework for understanding the potential solid-state behavior of this compound. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocycle. The substituents on the piperidine and phenyl rings will influence the precise geometry and the nature of the intermolecular interactions, which in turn will determine the crystal packing.
Table 1: Representative Crystallographic Data for N-Benzylpiperidine Derivatives
| Parameter | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.1480(3) | 14.1720(4) |
| b (Å) | 14.1720(4) | 27.6701(7) |
| c (Å) | 27.6701(7) | 14.1480(3) |
| β (˚) | 96.956(1) | 96.956(1) |
| Volume (ų) | 5500.5(2) | 5500.5(2) |
| Z | 4 | 4 |
Note: The data presented in this table is derived from published research on analogous compounds and serves as an illustrative example of the type of information obtained from X-ray crystallographic studies.
Computational and Theoretical Chemistry Studies of 1 4 Aminomethyl Phenyl Piperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic stability, and reactivity with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to 1-[4-(Aminomethyl)phenyl]piperidin-4-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry). researchgate.net These calculations also provide insights into the molecule's electronic properties and reactivity. researchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Phenylpiperidine Analog
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |
Note: The data presented in this table is representative of typical values obtained for structurally similar phenylpiperidine derivatives and is intended for illustrative purposes.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for energies and molecular properties. These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. For complex systems like this compound, ab initio calculations can be particularly useful for refining the understanding of subtle electronic effects and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecules are not static entities; they are dynamic systems that can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. mdpi.com
The surrounding environment, particularly the solvent, plays a crucial role in the behavior of a molecule. MD simulations can incorporate the solvent in two primary ways:
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are explicitly represented in the simulation box around the solute. This provides a detailed and accurate description of solute-solvent interactions but is computationally expensive. nih.gov
Implicit Solvent Models: Here, the solvent is treated as a continuous medium with average properties. This approach is computationally less demanding and is often used for initial conformational searches or when the explicit details of solvent interactions are not the primary focus.
For piperidine-containing compounds, MD simulations in explicit water models have been used to reveal key conformational behaviors and interactions, such as hydrogen bonding with the solvent. researchgate.net
MD simulations can explore the potential energy surface of a molecule to identify its stable and transient conformations. By simulating the molecule over a period of time (typically nanoseconds), one can observe the transitions between different conformational states. The stability of the simulated system is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. mdpi.com Analysis of the simulation trajectory can reveal the most populated conformational clusters, providing a detailed picture of the molecule's flexibility and preferred shapes in solution. mdpi.com This information is critical for understanding how the molecule might interact with biological targets.
Molecular Docking and Ligand-Protein Interaction Predictions for Potential Biological Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.
For a molecule like this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various biological targets. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. elsevierpure.com Lower docking scores generally indicate a more favorable binding interaction.
In silico studies on compounds with aminomethylphenyl and piperidine (B6355638) moieties have demonstrated their potential to interact with various enzymes and receptors. elsevierpure.comnih.gov The predicted binding modes often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov
Table 2: Illustrative Molecular Docking Results for a Phenylpiperidine Analog Against a Hypothetical Protein Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | An estimate of the strength of the ligand-receptor interaction. |
| Key Interacting Residues | Asp120, Tyr345, Phe280 | Amino acids in the binding site forming significant interactions with the ligand. |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study.
These in silico predictions provide a valuable starting point for further experimental validation and can guide the design of new molecules with improved biological activity.
Binding Site Prediction and Ligand Orientation
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This technique is crucial for predicting the interaction between a ligand, like this compound, and its target protein.
The process begins with the three-dimensional structures of both the ligand and the target protein. If the protein's binding site is unknown, algorithms can be used to identify potential pockets or cavities on the protein surface that are suitable for ligand binding. nih.govnih.govspringernature.comdockdynamics.comcambridge.org These prediction methods often analyze the protein's surface geometry and physicochemical properties to locate regions that are sterically and electronically favorable for binding a small molecule.
Once a binding site is identified, a docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within that site. nih.govplos.orgscienceopen.com For this compound, this involves exploring the rotational freedom around its single bonds to find the three-dimensional arrangement that best fits into the binding pocket. The goal is to identify the pose (the specific orientation and conformation) that maximizes favorable interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—while minimizing steric clashes.
The predicted binding mode for this compound would likely involve its key functional groups. The primary amine on the piperidine ring and the aminomethyl group on the phenyl ring are strong candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the target's active site. The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Table 1: Hypothetical Interactions for this compound in a Predicted Binding Site
| Functional Group of Ligand | Potential Interacting Residue (Protein) | Type of Interaction |
| Piperidine amine (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) |
| Phenyl ring | Phenylalanine (PHE) | π-π Stacking |
| Aminomethyl group (-CH2NH2) | Glutamic Acid (GLU) | Hydrogen Bond (Donor), Ionic |
| Piperidine ring | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction |
Scoring Functions and Docking Algorithm Validation
After generating numerous possible binding poses, a scoring function is used to evaluate and rank them. nih.gov Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein for a given pose. wikipedia.orgbionity.comigi-global.com A lower score typically indicates a more favorable binding energy and a more likely binding mode. There are several classes of scoring functions:
Force-Field-Based: These functions calculate the sum of non-covalent interactions, primarily van der Waals and electrostatic forces, between the ligand and the protein. bionity.comslideshare.netnih.gov
Empirical: These functions use statistical methods to fit coefficients to a set of energy terms, such as hydrogen bonds, ionic interactions, hydrophobic effects, and the loss of conformational entropy upon binding. bionity.comslideshare.netnih.gov
Knowledge-Based: These are derived from statistical analysis of atom-pair potentials in a large database of known protein-ligand complexes. They reflect the observed frequencies of certain types of interactions in experimental structures. slideshare.netnih.gov
To ensure the reliability of the docking protocol, it must be validated. A common validation method is to "re-dock" a co-crystallized ligand into its known protein structure. nih.gov The docking algorithm is considered successful if it can reproduce the experimentally observed binding pose. The accuracy is typically measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose. genophore.comacs.org An RMSD value of less than 2.0 Å is generally considered a successful prediction. acs.orgstackexchange.com
Table 2: Example of Common Scoring Functions in Molecular Docking
| Scoring Function | Type | Docking Program Example | Key Parameters Evaluated |
| AutoDock Score | Force-Field | AutoDock | Van der Waals, Hydrogen Bonding, Electrostatics, Desolvation |
| GlideScore | Empirical | Glide | Electrostatic, Van der Waals, Lipophilic, H-Bonding, Penalties |
| GoldScore | Force-Field | GOLD | Van der Waals (external), H-Bonding (external), Ligand Torsion |
| ChemScore | Empirical | GOLD, FlexX | H-Bonding, Metal, Lipophilic, Rotatable Bond Penalties |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (in silico)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Descriptor Calculation and Selection
The foundation of a QSAR model is the numerical representation of molecular structures using "molecular descriptors." neovarsity.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of derivatives based on the this compound core, hundreds or even thousands of descriptors can be calculated. ucsb.edu These fall into several categories:
Topological (2D): Describe atomic connectivity, size, and shape (e.g., molecular weight, Wiener index).
Geometrical (3D): Depend on the 3D coordinates of the atoms (e.g., molecular surface area, volume).
Electronic: Relate to the molecule's electron distribution (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical: Include properties like hydrophobicity (LogP) and polarizability (molar refractivity).
Given the large number of potential descriptors, a critical step is selecting a smaller subset that is most relevant to the biological activity. nih.govscribd.comkg.ac.rs This feature selection process helps to avoid overfitting and creates a more interpretable and robust model. Common selection methods include stepwise regression, genetic algorithms, and principal component analysis.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Property Represented |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |
| Topological | Molecular Weight (MW) | Molecular Size |
| Electronic | Dipole Moment | Polarity and Charge Distribution |
| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular Shape and Exposure |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | H-Bonding Capacity |
Model Validation and Predictive Power Assessment
Once a QSAR model is built using a statistical method (e.g., Multiple Linear Regression, Partial Least Squares), its quality and predictive power must be rigorously validated. Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. google.com Validation is typically performed using two strategies:
Internal Validation: The robustness of the model is tested using the same data set on which it was built. The most common technique is cross-validation, often the leave-one-out (LOO) method. uniroma1.it This process systematically removes one compound, rebuilds the model with the remaining data, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is calculated, with a value > 0.5 often considered indicative of a robust model. uniroma1.ituniroma1.it
External Validation: The model's ability to predict new data is assessed using an external test set—a subset of compounds that were not used during model development. The predictive ability is measured by the correlation coefficient (r²) between the predicted and observed activities for this test set. An r² value > 0.6 is generally considered a sign of good predictive power. uniroma1.it
Further tests, such as Y-randomization (scrambling the biological activity data to ensure the original model is not due to chance), are also crucial for confirming the model's validity. nih.govresearchgate.net
Table 4: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Purpose |
| r² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 | Indicates how well the model explains the variance in the data. |
| q² (Cross-validated r²) | Measures internal predictive ability via cross-validation. | > 0.5 | Assesses the robustness and internal stability of the model. uniroma1.ituniroma1.it |
| r²_pred (Predictive r² for test set) | Measures predictive ability on an external test set. | > 0.6 | Confirms the model's ability to predict new, unseen compounds. uniroma1.it |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible | Indicates the absolute error of the predictions. |
Pharmacophore Modeling based on this compound Core Structure
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. rsc.orgnih.gov For the this compound core structure, a ligand-based pharmacophore model can be developed when the structure of the biological target is unknown. creative-biolabs.comacs.org
This approach involves superimposing a set of known active molecules that share the same core structure. creative-biolabs.com The common chemical features that are spatially aligned across these active compounds are then identified to create a pharmacophore model. rsc.org These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (H)
Aromatic Rings (AR)
Positive/Negative Ionizable Centers (PI/NI)
For the this compound structure, the two primary amine groups would be identified as key hydrogen bond donors and potentially as positive ionizable centers at physiological pH. The phenyl ring represents an aromatic and hydrophobic feature. The piperidine ring also contributes a hydrophobic character. This resulting 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov
Table 5: Potential Pharmacophoric Features of the this compound Core
| Feature Type | Corresponding Moiety | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | Piperidine amine (-NH2) | Forms H-bonds with acceptor groups on the target. |
| Hydrogen Bond Donor (HBD) | Aminomethyl group (-NH2) | Forms H-bonds with acceptor groups on the target. |
| Positive Ionizable (PI) | Protonated amines (-NH3+) | Forms ionic bonds or salt bridges. |
| Aromatic Ring (AR) | Phenyl group | Engages in π-π or cation-π interactions. |
| Hydrophobic (H) | Phenyl & Piperidine rings | Makes van der Waals contacts in hydrophobic pockets. |
Derivatization and Structure Activity Relationship Sar Research of 1 4 Aminomethyl Phenyl Piperidin 4 Amine
Strategic Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key handle for derivatization. Its nucleophilicity allows for a variety of chemical transformations that can significantly modulate the compound's polarity, basicity, and steric profile, which are critical factors for target engagement and pharmacokinetic properties.
Acylation and Sulfonylation Reactions
Acylation and sulfonylation are common methods to modify the piperidine nitrogen, converting the basic amine into a neutral amide or sulfonamide. This transformation can have profound effects on a molecule's ability to interact with biological targets, for instance, by removing a potential protonation site and introducing hydrogen bond accepting capabilities.
Acylation: The reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This modification introduces a carbonyl group, which can serve as a hydrogen bond acceptor. The nature of the R group allows for the introduction of a wide range of functionalities, from small alkyl chains to complex aromatic systems, thereby influencing lipophilicity and steric bulk.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) affords N-sulfonyl derivatives. The sulfonamide moiety is a common feature in many therapeutic agents. researchgate.net It is a strong hydrogen bond acceptor and can significantly alter the electronic properties of the piperidine ring. The choice of the R group on the sulfonyl moiety provides an avenue to explore various steric and electronic effects on biological activity.
| Modification Type | Reagent Class | General Structure of Product Moiety | Key SAR Implications |
| Acylation | Acyl Halides (R-COCl) | -N-C(=O)R | Neutralizes basicity, adds H-bond acceptor, modulates lipophilicity and sterics. |
| Sulfonylation | Sulfonyl Halides (R-SO₂Cl) | -N-S(=O)₂R | Neutralizes basicity, adds strong H-bond acceptor, introduces diverse steric/electronic features. |
Alkylation and Reductive Alkylation Approaches
Introducing alkyl groups to the piperidine nitrogen maintains its basic character while allowing for the exploration of steric and lipophilic parameters.
Direct Alkylation: While direct alkylation with alkyl halides is possible, it can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.
Reductive Alkylation: A more controlled and widely used method is reductive amination. nih.govdtic.mil This reaction involves treating the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). nih.govosti.gov This approach is highly efficient for generating a diverse library of N-substituted piperidines by varying the carbonyl component. dtic.milgoogle.com The resulting tertiary amine often plays a crucial role in forming salt bridges with acidic residues in protein targets. rsc.org
| Carbonyl Reagent | Resulting N-Substituent | Potential SAR Impact |
| Formaldehyde | -CH₃ (Methyl) | Minimal steric increase; slight increase in lipophilicity. |
| Acetaldehyde | -CH₂CH₃ (Ethyl) | Moderate increase in steric bulk and lipophilicity. |
| Acetone | -CH(CH₃)₂ (Isopropyl) | Increased steric hindrance near the nitrogen. |
| Cyclohexanone | -C₆H₁₁ (Cyclohexyl) | Significant increase in lipophilicity and steric bulk. |
| Benzaldehyde | -CH₂Ph (Benzyl) | Introduces aromatic interactions (e.g., π-stacking). |
Modifications of the Phenyl Ring System
Electrophilic Aromatic Substitution Strategies
The phenyl ring in the parent compound is substituted with two activating, ortho-, para-directing groups: the piperidin-1-yl group and the aminomethyl group. This electronic enrichment facilitates electrophilic aromatic substitution reactions, allowing for the introduction of various substituents directly onto the ring. Common transformations include:
Halogenation: Introduction of fluorine, chlorine, or bromine using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogens can act as hydrogen bond acceptors and alter metabolic stability.
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, which is a strong electron-withdrawing group and can be further reduced to an amine for subsequent derivatization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions may be complicated by the presence of the basic amine functionalities which can react with the Lewis acid catalyst.
The regioselectivity of these reactions will be directed to the positions ortho to the existing substituents (i.e., positions 2, 3, 5, and 6 of the phenyl ring). The precise outcome would depend on the specific reaction conditions and the relative directing strength of the two groups.
| Reaction Type | Typical Reagent | Substituent Introduced | Potential SAR Influence |
| Halogenation | NBS, NCS | -Br, -Cl | Modulates electronics, lipophilicity, and metabolic stability. |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | Strong electron-withdrawing group; precursor to an amino group. |
| Acylation | RCOCl / AlCl₃ | -C(=O)R | Introduces ketone functionality for H-bonding; increases steric bulk. |
Suzuki-Miyaura and Buchwald-Hartwig Coupling Reactions for Phenyl Substitutions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating diverse libraries of analogs that are often inaccessible through classical methods. nih.gov These reactions typically require an aryl halide or triflate as a starting point. Therefore, a halogenated derivative of 1-[4-(aminomethyl)phenyl]piperidin-4-amine would be a key intermediate.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netmdpi.comnih.gov It is exceptionally versatile for introducing a wide array of substituted phenyl rings, heteroaromatics, or alkyl groups, enabling extensive exploration of the steric and electronic requirements of the target's binding pocket.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orgresearchgate.netnih.gov This strategy allows for the introduction of various primary or secondary amines, amides, or heterocycles onto the phenyl ring, providing opportunities to introduce new hydrogen bond donors/acceptors or charged moieties.
| Coupling Reaction | Coupling Partner | Bond Formed | Introduced Moieties |
| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OH)₂) | C-C | Aryl, heteroaryl, alkyl, vinyl groups. |
| Buchwald-Hartwig | Amines/Amides (R-NH₂) | C-N | Primary/secondary amines, amides, N-heterocycles. |
Transformations of the Aminomethyl Moiety
The primary benzylic amine of the aminomethyl group is another prime site for derivatization. Its reactivity is similar to that of the piperidine nitrogen, but differences in steric accessibility and basicity can sometimes allow for selective functionalization. If selectivity is an issue, standard protecting group strategies can be employed.
Key transformations include:
Acylation/Sulfonylation: Reaction with acyl or sulfonyl chlorides to form amides or sulfonamides, respectively. This neutralizes the basicity of the primary amine and introduces hydrogen bond donor (N-H) and acceptor (C=O or SO₂) functionalities.
Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. This allows for the introduction of various substituents while retaining or modulating the basicity of the nitrogen.
Deaminative Coupling: Advanced methods can replace the amine group entirely, for instance, via diazotization followed by coupling, allowing the introduction of other functional groups. rsc.org
These modifications are crucial for probing interactions in the specific sub-pocket of a biological target that accommodates the aminomethylphenyl portion of the molecule.
| Reaction Type | Reagent Class | Resulting Functional Group | Key SAR Implications |
| Acylation | Acyl Halides | -CH₂-NH-C(=O)R | Neutralizes basicity, adds H-bond donor/acceptor. |
| Sulfonylation | Sulfonyl Halides | -CH₂-NH-S(=O)₂R | Neutralizes basicity, adds H-bond donor/acceptor. |
| Reductive Alkylation | Aldehydes/Ketones | -CH₂-NH-R or -CH₂-N(R)₂ | Modulates basicity, sterics, and lipophilicity. |
Amide and Urea (B33335) Formation
The formation of amide and urea derivatives is a common strategy in medicinal chemistry to probe for key hydrogen bond interactions with a biological target and to modify physicochemical properties like solubility and metabolic stability. nih.gov
Amide Formation: The primary amines of the parent compound can be acylated using a variety of acid chlorides, anhydrides, or by coupling with carboxylic acids. This would generate a library of analogs where the properties are modulated by the nature of the R-group on the acyl moiety. For instance, reacting the aminomethyl group with different benzoyl chlorides would introduce various substituents on the phenyl ring, allowing for an exploration of electronic and steric effects.
Urea Formation: Urea derivatives are typically synthesized by reacting the amine functionalities with isocyanates or isocyanate precursors. nih.gov The urea moiety is a potent hydrogen bond donor and acceptor, which can establish strong and specific interactions within a receptor's binding pocket. A diverse library could be created by using various alkyl and aryl isocyanates, thereby exploring different hydrophobic and aromatic interactions.
While specific examples for this compound are not detailed in the available literature, this approach is fundamental in the optimization of scaffolds containing primary amines.
Introduction of Heterocyclic Rings via the Aminomethyl Group
The aminomethyl group serves as a versatile chemical handle for the synthesis of various heterocyclic systems. This strategy is often employed to constrain the conformation of a side chain, introduce additional points for molecular interactions, or to mimic a peptide bond.
For example, the primary amine could undergo condensation reactions with dicarbonyl compounds to form five- or six-membered rings. It could also be used in multi-step sequences to build more complex heterocyclic structures, such as oxadiazoles, triazoles, or pyrimidines. mdpi.comresearchgate.net The introduction of such rings can significantly impact a compound's biological activity by positioning key functional groups in a more rigid and optimal orientation for target binding. This methodology is a cornerstone of modern drug discovery for developing compounds with improved potency and selectivity. nih.gov
SAR Studies of this compound Analogs for Modulating Biological Activity (in vitro and computational)
Structure-activity relationship studies are essential for understanding how chemical modifications to a lead compound influence its biological effects. These studies typically involve synthesizing a series of analogs and evaluating them in biological assays.
Impact of Substituent Effects on Target Binding
The biological activity of analogs derived from the this compound scaffold would be highly dependent on the nature and position of various substituents.
In Vitro Studies: An SAR campaign would involve testing the synthesized amide, urea, and heterocyclic derivatives in binding or functional assays (e.g., measuring IC50 or Ki values against a target enzyme or receptor). The goal is to identify trends; for example, whether electron-withdrawing or electron-donating groups on an aromatic ring enhance activity, or if bulky substituents are tolerated in the binding site. nih.gov Such studies on related piperidine series have shown that even small changes can dramatically alter potency and selectivity. researchgate.net
Computational Studies: Molecular docking and quantitative structure-activity relationship (QSAR) models are powerful tools to rationalize the observed SAR data. researchgate.net Docking studies could predict the binding mode of the derivatives within the active site of a target protein, highlighting key interactions such as hydrogen bonds, and hydrophobic or electrostatic interactions. nih.gov This computational insight helps in understanding why certain substituents improve binding affinity while others are detrimental, thereby guiding the design of more potent future analogs. researchgate.net
Stereochemical Influence on Biological Efficacy
Stereochemistry plays a critical role in the interaction between a drug and its biological target, as receptors and enzymes are chiral environments. nih.gov
The parent compound, this compound, is achiral. However, derivatization can introduce stereocenters. For example, modification of the piperidine ring at the 3-position or the synthesis of an amide with a chiral acid would create diastereomers or enantiomers.
It is a well-established principle that different stereoisomers of a compound can have vastly different biological activities, potencies, and metabolic profiles. nih.gov For instance, in studies of related piperidine analgesics, the introduction of a methyl group on the piperidine ring created stereoisomers where one was significantly more potent than the others, demonstrating the receptor's specific spatial requirements for binding. bath.ac.uk Therefore, a thorough investigation would involve the separation of any synthesized stereoisomers and the individual evaluation of their biological efficacy to determine the optimal stereochemical configuration for activity. nih.gov
Emerging Research Directions and Future Perspectives for 1 4 Aminomethyl Phenyl Piperidin 4 Amine
Exploration of Novel Synthetic Methodologies and Catalytic Approaches
The development of efficient and innovative synthetic routes is crucial for the exploration of chemical space around the 1-[4-(aminomethyl)phenyl]piperidin-4-amine scaffold. Modern synthetic organic chemistry offers a variety of methods that can be applied to create analogs and derivatives with high efficiency and control.
Future research will likely focus on metal-catalyzed cyclization and one-pot reactions to streamline the synthesis process. mdpi.com For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids has been shown to be an efficient method for preparing piperidines. nih.gov This approach involves phenylsilane, which facilitates the formation and reduction of an imine, initiates cyclization, and reduces the piperidinone intermediate, all catalyzed by an iron complex. nih.gov Another promising direction is the use of palladium-catalyzed hydrogenation for the reduction of pyridine (B92270) precursors, a method noted for its effectiveness in the presence of air and moisture and its applicability to a wide range of substrates. nih.gov
These advanced synthetic methods offer significant advantages over traditional techniques, including milder reaction conditions, higher yields, and reduced reaction times. researchgate.net The exploration of such catalytic approaches will enable the rapid generation of diverse libraries of this compound analogs for further biological evaluation.
Table 1: Modern Catalytic Approaches for Piperidine (B6355638) Synthesis
| Catalytic Approach | Catalyst Example | Key Features | Potential Application to Scaffold |
|---|---|---|---|
| Iron-Catalyzed Reductive Amination | Iron Complex with Phenylsilane | Efficient for cyclization and reduction of piperidinone intermediates. nih.gov | Synthesis of the core piperidine ring from linear precursors. |
| Palladium-Catalyzed Hydrogenation | Palladium on Carbon (Pd/C) | Suitable for a broad range of substrates, effective in the presence of air and moisture. nih.gov | Reduction of a corresponding pyridine derivative to form the piperidine ring. |
| Ruthenium(II)-Catalyzed Asymmetric Hydrogenation | Ruthenium(II) Complex | Provides high conversion of enamine intermediates to the desired piperidine. nih.gov | Enantioselective synthesis of chiral derivatives. |
| Cobalt(II)-Mediated Radical Cyclization | Cobalt(II) Catalyst | Effective for intramolecular cyclization of linear amino-aldehydes. nih.gov | Alternative route for constructing the piperidine ring system. |
Advanced Computational Modeling for Predicting Novel Biological Activities
Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of compounds before their synthesis. elsevierpure.comnih.gov For this compound, advanced computational modeling can guide the design of new derivatives with desired therapeutic properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into how analogs of this compound might interact with biological targets. researchgate.netmdpi.com
Molecular docking can be used to predict the binding orientation and affinity of derivatives within the active site of various proteins, helping to identify potential new targets. mdpi.com For example, docking studies on novel piperazine-quinoline hybrids were used to determine their binding mode and stability at GABA-A receptors. nih.gov Following docking, MD simulations can assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic and realistic view of the interaction. mdpi.comnih.gov
Furthermore, computational models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for optimizing the pharmacokinetic profile of potential drug candidates. researchgate.net By evaluating descriptors like molecular weight, lipophilicity (ClogP), and polar surface area, researchers can prioritize the synthesis of compounds with a higher likelihood of success in later developmental stages. researchgate.net
High-Throughput Screening (HTS) of this compound Libraries for Uncharted Biological Targets
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. stanford.eduthermofisher.com Creating and screening a library of compounds based on the this compound scaffold is a key strategy for discovering novel biological activities. The process involves synthesizing a diverse collection of derivatives by modifying the core structure and then testing them in automated assays.
A successful example of this approach involved the creation of a 120-member library of 1-aryl-4-aminopiperidine analogs, which was produced using a combination of computational library design, parallel solution-phase synthesis, and high-throughput purification. nih.gov This demonstrates a feasible workflow for generating and screening libraries based on the this compound core.
By screening such a library against a wide array of biological targets, including G-protein-coupled receptors, kinases, and ion channels, it is possible to identify "hits"—compounds that show activity against a previously unknown target. thermofisher.com This approach expands the potential therapeutic applications of the scaffold beyond its initially conceived purpose.
Integration with Artificial Intelligence and Machine Learning for Drug Design and Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. pitt.edunih.gov
For the this compound scaffold, AI and ML can be applied in several ways:
De Novo Drug Design : Generative AI models can design entirely new molecules based on the core scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable ADME profiles. nih.govspringernature.com
Predictive Modeling : ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com
Target Identification : AI can analyze biological data to identify novel protein targets that may be modulated by compounds derived from this scaffold. nih.gov
Potential for this compound as a Core Scaffold for Emerging Therapeutic Areas (pre-clinical and conceptual)
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases. nih.gov The this compound core, with its multiple points for chemical modification, is well-suited for exploration in various emerging therapeutic areas.
Table 2: Conceptual Therapeutic Areas for the this compound Scaffold
| Therapeutic Area | Rationale | Example of Related Scaffolds |
|---|---|---|
| Oncology | Piperidine moieties are frequently used in the design of anticancer drugs, such as kinase inhibitors. nih.gov The scaffold could be adapted to target specific proteins involved in cancer progression. | A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as ALK and ROS1 dual inhibitors. nih.gov |
| Inflammatory Diseases | The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome, a key driver of inflammation. mdpi.com | Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold yielded potent NLRP3 inhibitors. mdpi.com |
| Neurological Disorders | The 4-phenylpiperidine (B165713) pharmacophore is a key feature in potent opioid analgesics. nih.gov While distinct, the this compound structure could be explored for novel CNS targets. | Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been developed as selective delta-opioid agonists. nih.gov |
| Infectious Diseases | Piperidine derivatives have been investigated for their activity against various pathogens. | The piperidine moiety is a common structural feature in biocides. nih.gov |
Pre-clinical research could focus on synthesizing focused libraries of derivatives and testing them in cellular and animal models relevant to these diseases. The structural flexibility of the scaffold allows for fine-tuning of properties to achieve desired potency and selectivity for new targets.
Addressing Unexplored Stereochemical and Conformational Aspects of this compound and its Analogs
The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, plays a critical role in its biological activity. For piperidine-containing compounds, different stereoisomers can exhibit vastly different potencies and receptor affinities. nih.gov
Future research should systematically explore the stereochemical and conformational aspects of this compound and its analogs. The piperidine ring can adopt different conformations, such as chair and boat forms, and the orientation of substituents (axial vs. equatorial) can significantly impact how the molecule interacts with its biological target. nih.gov
A key research direction would be the stereoselective synthesis of all possible isomers of promising derivatives. nih.gov This would allow for a detailed investigation of the structure-activity relationship, identifying the optimal configuration for therapeutic activity. For example, a study on the isomers of ohmefentanyl, a potent analgesic, revealed that specific configurations at the chiral centers were crucial for high analgesic potency and receptor affinity. nih.gov The analgesic activity of one isomer was nearly 13,100 times that of morphine, while its antipode was one of the least potent. nih.gov This highlights the importance of controlling stereochemistry in drug design. By applying similar principles, the therapeutic potential of the this compound scaffold can be more fully realized.
Conclusion and Outlook on the Academic Impact of 1 4 Aminomethyl Phenyl Piperidin 4 Amine Research
Summary of Key Academic Contributions and Methodological Advancements
An extensive search of academic databases and chemical literature did not yield specific studies focusing on the synthesis, characterization, or application of 1-[4-(Aminomethyl)phenyl]piperidin-4-amine . Consequently, there are no key academic contributions or methodological advancements to report for this particular compound at this time. The piperidine (B6355638) and aminomethylphenyl moieties are common in medicinal chemistry, and general synthetic methods for similar structures are well-established. nih.gov However, the specific combination and configuration of these functional groups in This compound does not appear to have been a subject of detailed academic investigation.
Identification of Persistent Challenges and Knowledge Gaps in the Research Landscape
The most significant challenge and knowledge gap in the research landscape of This compound is the apparent lack of published research. This absence prevents a thorough understanding of its:
Physicochemical Properties: Fundamental data regarding its solubility, stability, pKa, and other key physicochemical parameters are not available.
Pharmacological Profile: There is no information on its potential biological targets, efficacy, or mechanism of action.
Toxicological Profile: The safety and potential toxicity of this compound have not been investigated.
Synthetic accessibility and optimization: While general synthetic routes to similar compounds exist, specific, optimized, and scalable syntheses for This compound are not documented in the academic literature.
The reasons for this knowledge gap could be manifold. The compound may be a novel, yet-to-be-published research chemical, a proprietary intermediate in industrial synthesis, or a molecule that has not yet been identified as having significant academic or commercial interest.
Projections for Future Research Directions and Interdisciplinary Collaborations
Given the structural features of This compound , several potential avenues for future research can be projected. The presence of two primary amine groups and a piperidine ring suggests potential applications in medicinal chemistry and materials science.
Future research could be directed towards:
Synthesis and Characterization: The initial step would be the development and publication of a robust and scalable synthetic route to obtain high-purity This compound . This would be followed by a thorough characterization of its structural and physicochemical properties.
Medicinal Chemistry Applications: The di-amine nature of the molecule makes it an interesting scaffold for combinatorial chemistry and the development of new bioactive compounds. It could be explored as a building block for the synthesis of:
Novel Ligands for Receptors and Enzymes: The piperidine moiety is a common feature in many centrally acting drugs, and the aminomethylphenyl group can be functionalized to target a variety of biological macromolecules.
Chelating Agents: The two amine groups could potentially coordinate with metal ions, suggesting a possible role in the development of metal-chelating therapies or diagnostic agents.
Materials Science Applications: The di-functional nature of the compound could be leveraged in polymer chemistry, for instance, as a monomer or a cross-linking agent in the synthesis of novel polyamides or other polymers with unique properties.
Interdisciplinary collaborations will be crucial for exploring the full potential of this compound. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, toxicologists, and materials scientists would be essential to systematically investigate its properties and potential applications.
Q & A
Q. What are the optimized synthetic routes for 1-[4-(Aminomethyl)phenyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer :
Synthesis typically involves alkylation or reductive amination of piperidine precursors. For example:- Alkylation : Reacting 4-(aminomethyl)aniline with 4-chloropiperidine in ethanol under reflux with a base (e.g., K₂CO₃) yields the compound .
- Reductive Amination : Using NaBH₃CN to reduce imine intermediates formed from ketone derivatives .
- Key Variables : Solvent polarity (ethanol vs. acetonitrile), base strength (NaH vs. K₂CO₃), and temperature affect reaction kinetics and side-product formation. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH) is critical for >95% purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm piperidine ring substitution patterns (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic proton splitting .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 219.29 g/mol) and fragmentation pathways .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound solubility .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation behavior of this compound under permanganate conditions?
- Methodological Answer :
- Kinetic Studies : Second-order kinetics (rate constants 0.05–0.12 M⁻¹s⁻¹) suggest electron transfer from the amine to MnO₄⁻. pH-dependent reactivity (optimal at pH 9–10) correlates with deprotonation of the primary amine .
- Product Analysis : Oxidative cleavage forms 4-aminobenzoic acid and piperidine-4-one, identified via HPLC and GC-MS .
- Theoretical Modeling : DFT calculations support a transition state involving Mn-O bond formation and C-N bond cleavage .
Q. How does the substitution pattern on the piperidine ring influence biological activity, particularly in receptor binding studies?
- Methodological Answer :
- Comparative SAR : Analogues with bulkier substituents (e.g., benzyl or phenethyl groups) show reduced binding to σ-1 receptors (IC₅₀ > 10 µM vs. 1.2 µM for the parent compound) due to steric hindrance .
- Docking Simulations : AutoDock Vina predicts hydrogen bonding between the aminomethyl group and Glu172 residue in the receptor’s active site .
- In Vitro Assays : Radioligand displacement assays (³H-(+)-pentazocine) validate computational predictions .
Q. What are the key challenges in analyzing contradictory data on the compound’s solubility and stability across different studies?
- Methodological Answer :
- Solubility Discrepancies : Reported solubility in DMSO ranges from 25 mM to 50 mM due to hygroscopicity or impurities. Karl Fischer titration confirms water content (<0.1% improves reproducibility) .
- Stability Protocols : Degradation under UV light (t₁/₂ = 4 hrs) necessitates storage in amber vials at -20°C. LC-MS monitors N-oxide byproducts .
Methodological Design and Optimization
Q. What strategies are recommended for scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with Pd catalysts achieve >90% ee in reductive amination .
- Process Optimization : Continuous flow reactors reduce side reactions (e.g., over-alkylation) by controlling residence time .
Q. How can computational models guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts logP = 1.8 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risks .
- MD Simulations : 100-ns trajectories reveal stable binding conformations in lipid bilayers, correlating with in vivo bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
